1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyethoxy group, and a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methylbenzene typically involves the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Scientific Research Applications
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom and methoxyethoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but lacks the methylbenzene ring.
1-Bromo-4-methylbenzene: Similar structure but lacks the methoxyethoxy group.
2-Bromoethyl methyl ether: Similar structure but lacks the methylbenzene ring.
Uniqueness
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-methylbenzene is unique due to the presence of both the methoxyethoxy group and the methylbenzene ring, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H17BrO2 |
---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C12H17BrO2/c1-10-3-5-11(6-4-10)12(9-13)15-8-7-14-2/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
XNUDNRSSHTZWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.